molecular formula C25H27BO3 B6309324 2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2724208-25-5

2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6309324
CAS RN: 2724208-25-5
M. Wt: 386.3 g/mol
InChI Key: ODTMDOYTVUWQHJ-UHFFFAOYSA-N
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Description

The compound “2-(2’-(Benzyloxy)-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a dioxaborolane group, which is a type of organoboron compound .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and substitutions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group would contribute to the planarity and rigidity of the molecule, while the dioxaborolane group would introduce boron and oxygen atoms into the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyloxy and dioxaborolane groups could potentially undergo various reactions, such as substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds have been found to have solid physical forms and to be stable under ambient temperature .

Scientific Research Applications

Organic Synthesis: Cross-Coupling Reactions

This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The presence of the dioxaborolane group allows for the coupling with various aryl or vinyl halides under catalytic conditions, typically involving palladium. This method is widely used for synthesizing pharmaceuticals, polymers, and advanced materials.

Medicinal Chemistry: Anticancer Agents

In medicinal chemistry, derivatives of this compound have been explored for their potential as anticancer agents . The benzyloxy and biphenyl components can be modified to interact with various biological targets. Research has shown that certain benzimidazole derivatives, which can be synthesized from compounds similar to our subject, exhibit significant activity against lung, breast, and prostate cancer cell lines .

Material Science: Phosphine Oxide Synthesis

The compound serves as a precursor in the synthesis of phosphine oxides . These materials are important in the field of material science for their thermal stability and as intermediates in the preparation of flame retardants, LED materials, and organophosphorus compounds used in various applications ranging from electronics to advanced coatings.

Dye Manufacturing: Azophenol Dyes

In the dye industry, the benzyloxyphenyl group of the compound is utilized in the synthesis of hetaryl-azophenol dyes . These dyes are created via the reaction with heterocyclic amines and find applications in textiles, inks, and pigments due to their vibrant colors and stability.

Chemical Education: Reaction Mechanism Studies

Lastly, this compound is valuable in chemical education, particularly for studying reaction mechanisms . Its reactivity at the benzylic position is a classic example used to teach concepts such as free radical substitution, nucleophilic substitution, and electrophilic aromatic substitution. Understanding these reactions is crucial for students and researchers developing new synthetic methodologies.

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various chemical reactions, studying its properties in more detail, and investigating its safety and environmental impact .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-phenylmethoxyphenyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BO3/c1-24(2)25(3,4)29-26(28-24)21-16-14-20(15-17-21)22-12-8-9-13-23(22)27-18-19-10-6-5-7-11-19/h5-17H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTMDOYTVUWQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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